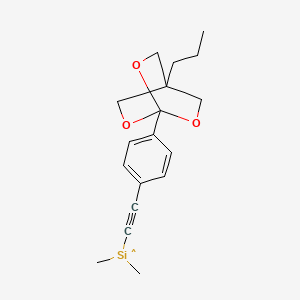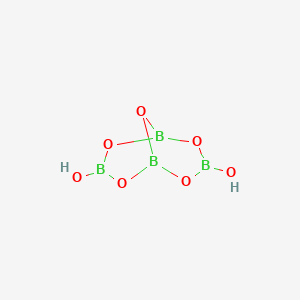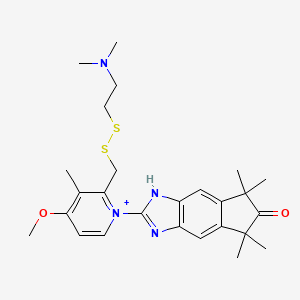![molecular formula C20H27NO7 B12737089 (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate CAS No. 85467-28-3](/img/structure/B12737089.png)
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate is a complex organic compound with a unique structure. It consists of a cyclopropane ring, a phenyl group, and various functional groups, making it a versatile molecule in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Functional groups can be replaced with others to create derivatives with different properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, it may be used to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create probes or inhibitors for various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Its ability to interact with biological molecules makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, altering cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
- (-)-carvone
- 2,4-Dibromo-3,6-dimethyl-phenylamine
Uniqueness
Compared to similar compounds, (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a broader range of chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
85467-28-3 |
|---|---|
Fórmula molecular |
C20H27NO7 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H23NO3.C4H4O4/c1-3-20-15(19)16(13-7-5-4-6-8-13)11-14(16)12-17(2)9-10-18;5-3(6)1-2-4(7)8/h4-8,14,18H,3,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16+;/m1./s1 |
Clave InChI |
WMPZJTJXHIWWGM-POFUMXIMSA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(C[C@@H]1CN(C)CCO)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCOC(=O)C1(CC1CN(C)CCO)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)








